molecular formula C6H8N2O3 B1521576 2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid CAS No. 1094269-98-3

2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid

Cat. No.: B1521576
CAS No.: 1094269-98-3
M. Wt: 156.14 g/mol
InChI Key: CDTCEMOVQWPDDS-UHFFFAOYSA-N
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Description

2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a carboxylic acid group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated control systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride and phosphorus pentachloride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-ylmethanol.

Scientific Research Applications

2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the biological activity of pyrazole derivatives and their interactions with biological targets.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • 1-phenyl-3-methyl-2-pyrazolin-5-one
  • 5-oxo-1-phenyl-2-pyrazolin-3-carboxylic acid

Uniqueness

2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel pharmaceuticals and other chemical products.

Properties

IUPAC Name

2-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-5(9)2-4(7-8)3-6(10)11/h2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTCEMOVQWPDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Reactant of Route 2
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Reactant of Route 3
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Reactant of Route 4
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Reactant of Route 5
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Reactant of Route 6
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid

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